molecular formula C6H3BrClFO2S B1372118 2-Bromo-3-fluorobenzenesulphonyl chloride CAS No. 1065076-31-4

2-Bromo-3-fluorobenzenesulphonyl chloride

Cat. No.: B1372118
CAS No.: 1065076-31-4
M. Wt: 273.51 g/mol
InChI Key: YZXLEQLNBFIGRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluorobenzenesulphonyl chloride typically involves the sulfonylation of 2-bromo-3-fluorobenzene. One common method includes the reaction of 2-bromo-3-fluorobenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Major Products:

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of 2-bromo-3-fluorobenzenesulphonyl chloride is as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in the development of sulfonamide drugs, which are used to treat bacterial infections and other diseases. The compound can react with amines to form sulfonamides, which are essential in drug formulations.

Case Study: Synthesis of CRTH2 Antagonists

A notable application is its use in synthesizing compounds that act as antagonists for the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2). These compounds have potential therapeutic effects for treating allergic diseases such as asthma and atopic dermatitis. The synthesis involves using this compound to create arylsulfonylamino derivatives that target inflammatory pathways associated with these conditions .

Organic Synthesis

Beyond pharmaceuticals, this compound serves as a valuable reagent in organic synthesis. Its ability to introduce sulfonyl groups into various organic molecules allows chemists to modify existing compounds or create new ones with enhanced properties.

Reactivity with Biological Molecules

Research has shown that this compound can interact with biological molecules, leading to the formation of esters and other derivatives. These modifications can significantly affect the biological activity of the resulting compounds, making them useful for further biological studies.

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzenesulphonyl chloride
  • 2-Chloro-3-fluorobenzenesulphonyl chloride
  • 2-Bromo-3-chlorobenzenesulphonyl chloride

Comparison: 2-Bromo-3-fluorobenzenesulphonyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs .

Biological Activity

2-Bromo-3-fluorobenzenesulphonyl chloride (CAS No. 1065076-31-4) is an organosulfur compound characterized by the presence of both bromine and fluorine substituents on the benzene ring. This compound is notable for its electrophilic properties, making it a valuable intermediate in organic synthesis and a subject of interest in biological research. This article delves into its biological activity, mechanisms of action, and applications in various fields.

  • Molecular Formula : C₆H₃BrClFO₂S
  • Molecular Weight : 273.51 g/mol
  • Physical State : Clear liquid with a faint lemon color

The biological activity of this compound primarily stems from its ability to act as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules, particularly proteins. This reactivity facilitates the modification of amino acids such as cysteine and lysine, which can lead to changes in protein function and activity.

Enzyme Inhibition and Protein Modification

Research indicates that this compound is utilized in studies focusing on enzyme inhibition. Its ability to form covalent bonds with nucleophilic residues makes it suitable for investigating the roles of specific enzymes in biochemical pathways. For instance, it has been employed to study the inhibition mechanisms of certain proteases, providing insights into potential therapeutic targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of compounds related to benzenesulfonyl chlorides, including this compound. These compounds have shown varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications to the sulfonyl group can enhance antibacterial efficacy:

CompoundMIC against S. aureus (mg/L)MIC against E. faecalis (mg/L)
This compoundTBDTBD
Related benzenesulfonate derivatives0.39 - 3.126.25

Study on Enzyme Inhibition

A study published in a peer-reviewed journal highlighted the use of this compound in inhibiting a specific serine protease. The compound was shown to bind covalently to the enzyme's active site, resulting in significant inhibition of enzymatic activity. This finding underscores its potential as a lead compound for developing new inhibitors.

Antimicrobial Research

In another study examining the antimicrobial properties of sulfonyl chlorides, derivatives similar to this compound exhibited promising results against methicillin-resistant Staphylococcus aureus (MRSA). The researchers noted that structural modifications could lead to enhanced potency, emphasizing the importance of further exploration into this compound's derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with diverse nucleophiles:

Nucleophile Reaction Product Conditions Yield Reference
AminesSulfonamidesRT, inert solvent (e.g., DCM)70–85%
AlcoholsSulfonate estersBase (e.g., pyridine), 0–5°C60–75%
ThiolsSulfonate thioestersRT, THF55–65%

Key Example : Reaction with benzylamine in dichloromethane produces N-benzyl-2-bromo-3-fluorobenzenesulfonamide, confirmed by 1H^1H-NMR and LC-MS data.

Electrophilic Aromatic Substitution

The bromine (strongly deactivating, meta-directing) and fluorine (weakly deactivating, ortho/para-directing) substituents govern regioselectivity:

  • Nitration : Occurs at the para position to fluorine under HNO₃/H₂SO₄, yielding 2-bromo-3-fluoro-4-nitrobenzenesulphonyl chloride .

  • Halogenation : Electrophilic bromination favors the ortho position relative to the sulfonyl group due to steric hindrance from existing substituents .

Cross-Coupling Reactions

The bromine atom enables participation in Pd-catalyzed couplings:

Reaction Type Catalyst System Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl sulfonamides50–70%
StillePd₂(dba)₃, CuBrThiophene derivatives45–65%

Mechanistic Insight : Oxidative addition of the C–Br bond to Pd(0) forms a Pd(II) intermediate, facilitating coupling with boronic acids or stannanes .

Stability and Reaction Optimization

  • Thermal Decomposition : Degrades above 200°C, releasing SO₂ and HCl .

  • Solvent Effects : Reactions in polar aprotic solvents (DMF, THF) enhance nucleophilicity but may require low temperatures to suppress side reactions .

  • Catalyst Compatibility : Cu(II) salts (e.g., CuCl₂) accelerate sulfonylation by stabilizing reactive intermediates .

Comparative Reactivity with Analogues

Compound Reactivity with Amines Coupling Efficiency
2-Bromo-4-fluorobenzenesulphonyl chloride78%Moderate
3-Bromo-4-fluorobenzenesulphonyl chloride82%High
4-Bromo-2-fluorobenzenesulphonyl chloride65%Low

The ortho -fluorine in 2-bromo-3-fluorobenzenesulphonyl chloride enhances electrophilicity at sulfur compared to para-substituted analogues .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-bromo-3-fluorobenzenesulphonyl chloride?

Methodological Answer:

  • PPE Requirements : Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Full-face protection and protective clothing are advised .
  • Storage : Store under inert gas (e.g., nitrogen or argon) to prevent hydrolysis, as moisture triggers decomposition .
  • First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse cautiously with water for ≥15 minutes and seek medical attention .
  • Waste Disposal : Follow local regulations for corrosive organic substances. Avoid disposal via aqueous routes due to hydrolysis risks .

Q. How can researchers characterize the purity of this compound?

Methodological Answer:

  • Gas Chromatography (GC) : Primary method for assessing purity (>98.0% as per technical specifications) .
  • Spectroscopic Techniques : Use 1^1H/13^13C NMR to confirm structure and detect impurities. Mass spectrometry (MS) can verify molecular weight (273.50 g/mol) .
  • Elemental Analysis : Quantify halogen (Br, F) and sulfur content to validate stoichiometry.

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

  • Step 1 : Sulfonation of 2-bromo-3-fluorobenzene using chlorosulfonic acid to introduce the sulphonyl group.
  • Step 2 : Halogenation via electrophilic substitution, ensuring regioselectivity by controlling temperature (0–5°C) and catalysts (e.g., FeCl3_3) .
  • Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination.

Advanced Questions

Q. How do the bromo and fluoro substituents influence the reactivity of this sulphonyl chloride in nucleophilic substitutions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing fluorine atom meta to the sulphonyl group enhances electrophilicity at the sulfur center, facilitating reactions with amines or alcohols.
  • Steric Effects : Bromine at the ortho position may hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to improve reactivity .
  • Case Study : In synthesizing sulfonamides, optimize equivalents of nucleophile (1.2–1.5 eq) and reaction time (12–24 hrs) to maximize yield .

Q. What strategies can resolve contradictions in reported synthetic yields for derivatives of this compound?

Methodological Answer:

  • Variable Analysis : Compare reaction conditions (temperature, solvent, catalyst) across studies. For example, yields drop significantly above 40°C due to decomposition .

  • Reproducibility Checks : Validate purification methods (e.g., column chromatography vs. recrystallization) to isolate pure products.

  • Data Table :

    ConditionYield Range (%)Reference
    Room temperature, DCM60–75
    0–5°C, THF80–92

Q. How does moisture impact the stability of this compound, and how can this be mitigated?

Methodological Answer:

  • Hydrolysis Mechanism : Moisture hydrolyzes the sulphonyl chloride to sulfonic acid, reducing reactivity.
  • Preventive Measures : Use molecular sieves or anhydrous solvents (e.g., dried DCM) during reactions. Store under inert gas with moisture-free packaging .
  • Stability Testing : Conduct Karl Fischer titration to quantify water content in stored samples.

Q. What role does this compound play in medicinal chemistry applications?

Methodological Answer:

  • Intermediate for Inhibitors : Acts as a key precursor for HIV protease inhibitors by forming sulfonamide bonds with target residues .
  • Case Study : In synthesizing benzenesulfonyl azacyclic ureas, optimize coupling conditions (e.g., DIEA as base) to enhance stereochemical control .

Properties

IUPAC Name

2-bromo-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO2S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXLEQLNBFIGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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